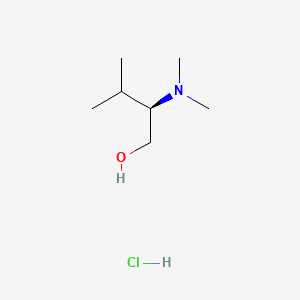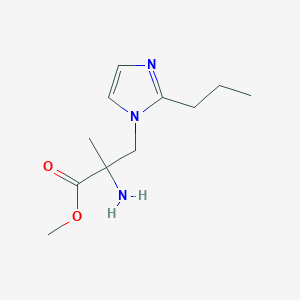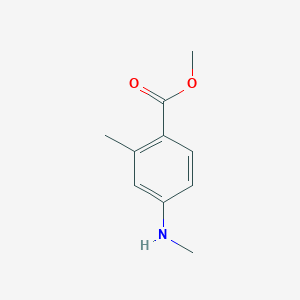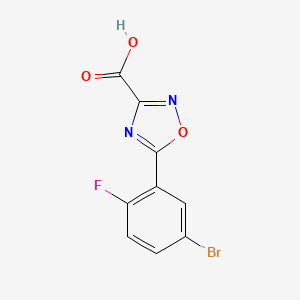
4,4-Difluorocycloheptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorocycloheptane-1-carbaldehyde is a chemical compound with the molecular formula C8H10F2O. It is a cyclic aldehyde that consists of a cycloheptane ring with two fluorine atoms and a carbonyl group attached to it. This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 4,4-Difluorocycloheptane-1-carbaldehyde typically involves the introduction of fluorine atoms into a cycloheptane ring followed by the formation of the aldehyde group. One common method involves the fluorination of cycloheptane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The resulting difluorocycloheptane is then subjected to formylation reactions to introduce the aldehyde group .
Chemical Reactions Analysis
4,4-Difluorocycloheptane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4,4-Difluorocycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluorocycloheptane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
4,4-Difluorocycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:
Cycloheptane-1-carbaldehyde: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,4-Dichlorocycloheptane-1-carbaldehyde: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
4,4-Difluorocyclohexane-1-carbaldehyde: Has a six-membered ring instead of a seven-membered ring, affecting its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H12F2O |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4,4-difluorocycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C8H12F2O/c9-8(10)4-1-2-7(6-11)3-5-8/h6-7H,1-5H2 |
InChI Key |
WMMBWDYAHBQJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)



![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)

